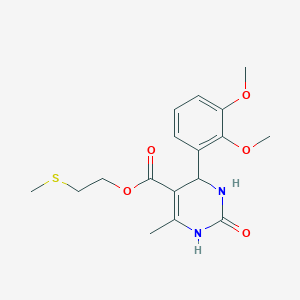![molecular formula C15H19ClN2O B5209916 1-[4-(4-chloro-3,5-dimethylphenoxy)butyl]-1H-imidazole](/img/structure/B5209916.png)
1-[4-(4-chloro-3,5-dimethylphenoxy)butyl]-1H-imidazole
Vue d'ensemble
Description
1-[4-(4-chloro-3,5-dimethylphenoxy)butyl]-1H-imidazole, also known as Clotrimazole, is an antifungal medication that is used to treat various fungal infections. It belongs to the imidazole class of drugs and works by inhibiting the growth of fungi. Clotrimazole is a widely used antifungal agent due to its broad-spectrum activity and low toxicity.
Mécanisme D'action
1-[4-(4-chloro-3,5-dimethylphenoxy)butyl]-1H-imidazole works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. Without ergosterol, the fungal cell membrane becomes weak and leaky, leading to cell death. This compound also disrupts the synthesis of other membrane components, such as phospholipids and sphingolipids, further weakening the fungal cell membrane.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in both in vitro and in vivo studies. It is rapidly metabolized in the liver and excreted in the urine. This compound has also been shown to have anti-inflammatory properties, which may contribute to its effectiveness in treating certain conditions.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(4-chloro-3,5-dimethylphenoxy)butyl]-1H-imidazole is a widely used antifungal agent in laboratory experiments due to its broad-spectrum activity and low toxicity. However, it is important to note that this compound can interfere with the activity of certain enzymes, such as cytochrome P450 enzymes, which can affect the metabolism of other drugs.
Orientations Futures
There are several potential future directions for research on 1-[4-(4-chloro-3,5-dimethylphenoxy)butyl]-1H-imidazole. One area of interest is its potential to treat cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a cancer therapy. Another area of interest is its potential to treat Alzheimer's disease. This compound has been shown to have neuroprotective properties and may have potential for treating neurodegenerative diseases. Finally, there is interest in developing new formulations of this compound that can improve its efficacy and reduce its toxicity.
Conclusion
In conclusion, this compound is a widely used antifungal agent that has been extensively studied for its broad-spectrum activity and low toxicity. It works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death. This compound has potential applications in treating cancer and neurodegenerative diseases, and there is ongoing research to develop new formulations of the drug.
Applications De Recherche Scientifique
1-[4-(4-chloro-3,5-dimethylphenoxy)butyl]-1H-imidazole has been extensively studied for its antifungal properties. It has been shown to be effective against a wide range of fungal infections, including Candida albicans, Aspergillus fumigatus, and Trichophyton rubrum. This compound has also been investigated for its potential to treat other conditions, such as cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
1-[4-(4-chloro-3,5-dimethylphenoxy)butyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O/c1-12-9-14(10-13(2)15(12)16)19-8-4-3-6-18-7-5-17-11-18/h5,7,9-11H,3-4,6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAKAUBQMKPERV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5209840.png)


![2-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-fluorobenzamide](/img/structure/B5209852.png)
![5-[4-(benzyloxy)-3-ethoxy-5-iodobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5209863.png)


![N-[3-(1H-imidazol-1-yl)propyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B5209904.png)
![1-(4-nitrophenyl)-4-[(phenylsulfonyl)carbonyl]piperazine](/img/structure/B5209907.png)
amino]-N-(2-methyl-3-nitrophenyl)benzamide](/img/structure/B5209910.png)

![4-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5209919.png)
